Product packaging for Decyl 2-ethylhexanoate(Cat. No.:CAS No. 93777-46-9)

Decyl 2-ethylhexanoate

Cat. No.: B019322
CAS No.: 93777-46-9
M. Wt: 284.5 g/mol
InChI Key: NPTQTLMUAAVGNU-UHFFFAOYSA-N
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Description

Evolution of Research Perspectives on Decyl 2-Ethylhexanoate (B8288628) and Related Esters

Research into decyl 2-ethylhexanoate and similar alkyl esters has evolved from fundamental synthesis and characterization to more specialized application-driven studies. Initially, the focus was on classical Fischer-type esterification methods to produce these compounds, involving the reaction of a carboxylic acid with an alcohol. cir-safety.org This could be promoted by acid or base catalysis. cir-safety.org

Early research also centered on the physical and chemical properties of these esters. Over time, the focus has shifted towards enzymatic synthesis routes, which are considered more environmentally friendly. researchgate.net Lipases, for instance, are now used as biocatalysts for the direct esterification of alcohols and acids to produce esters like cetyl 2-ethylhexanoate. researchgate.net This shift reflects a broader trend in "Green Chemistry" to develop more sustainable and efficient manufacturing processes. mdpi.com

Furthermore, the study of related compounds, such as metal 2-ethylhexanoates, has expanded the research landscape. researchgate.net These metal-organic precursors have found wide applications in materials science and as catalysts. researchgate.net The investigation into the thermal and mesomorphic properties of these related compounds has also become a significant area of interest. researchgate.net

Significance of this compound in Advanced Chemical Research and Technology

This compound and its related esters are significant in several areas of advanced chemical research and technology. Their utility stems from their specific physicochemical properties, which make them suitable for a range of applications.

In Lubricants and Plasticizers: Esters of 2-ethylhexanoic acid are widely used in the formulation of synthetic lubricants and as plasticizers for polymers like PVC and PVB. atamanchemicals.comatamanchemicals.com Their branched structure can contribute to good lubricating properties and thermal stability. mdpi.comresearchgate.net Research into new biolubricants often involves the synthesis of novel esters to achieve high viscosity indexes and oxidative stability. mdpi.com For instance, the enzymatic synthesis of hyperbranched esters is being explored to create second-generation biolubricants with enhanced performance at extreme temperatures. mdpi.com

In Cosmetics: Alkyl ethylhexanoates, including this compound, primarily function as skin conditioning agents and emollients in cosmetic formulations. cir-safety.orgcir-safety.org They impart a soft and smooth appearance to the skin and can provide water-repelling characteristics. transparencymarketresearch.com Research in this area often focuses on the safety and efficacy of these ingredients in various cosmetic products, from skin creams to lipsticks. cir-safety.orgcir-safety.org

In Materials Science: Metal 2-ethylhexanoates serve as crucial precursors in materials science for creating thin films and nanoparticles. researchgate.netamericanelements.com These organometallic compounds are soluble in non-polar solvents, which is advantageous for various deposition techniques. atamanchemicals.com They are used in the synthesis of a wide range of materials with applications in electronics, optics, and catalysis. researchgate.net

As Phase Change Materials (PCMs): Certain esters are investigated for their potential as phase change materials for thermal energy storage. googleapis.comiea-shc.org These materials can absorb and release large amounts of latent heat at a constant temperature during their phase transition, making them useful for applications in buildings and thermal systems. iea-shc.org

Interdisciplinary Research Landscape Pertaining to the Ester

The study of this compound and its analogs sits (B43327) at the intersection of several scientific disciplines, highlighting a rich interdisciplinary research landscape.

Chemistry and Chemical Engineering: This forms the core of the research, focusing on synthesis, catalysis, and optimization of production processes. google.comnih.gov Both chemical and enzymatic routes are continuously being refined to improve yield, purity, and sustainability. researchgate.netnih.gov

Materials Science and Nanotechnology: The use of metal ethylhexanoates as precursors for advanced materials connects chemistry with materials science. researchgate.net Research in this area explores the creation of materials with specific electronic, optical, or magnetic properties. researchgate.net

Biotechnology: The application of enzymes, particularly lipases, for the synthesis of esters like this compound is a prime example of the intersection with biotechnology. researchgate.net This includes the study of enzyme kinetics and the development of biocatalytic processes. cir-safety.org

Cosmetic Science: The formulation and safety assessment of cosmetic products containing these esters bring together chemistry, toxicology, and dermatology. cir-safety.orgcir-safety.org

Tribology: The study of friction, wear, and lubrication involves investigating the performance of esters as lubricants and lubricant additives. researchgate.netmdpi.com This includes understanding how their molecular structure affects their tribological properties. researchgate.net

Environmental Science: The development of biodegradable lubricants and the use of "green chemistry" principles in ester synthesis reflect the growing influence of environmental science on this field of research. mdpi.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C18H36O2 nih.gov
Molecular Weight 284.5 g/mol nih.gov
CAS Number 93777-46-9 nih.gov
IUPAC Name This compound nih.gov
Physical Form Solid or liquid sigmaaldrich.com
Storage Temperature 2~8 °C or Room Temperature sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O2 B019322 Decyl 2-ethylhexanoate CAS No. 93777-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decyl 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-4-7-9-10-11-12-13-14-16-20-18(19)17(6-3)15-8-5-2/h17H,4-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTQTLMUAAVGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)C(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50918060
Record name Decyl 2-ethylhexanoate
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Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93777-46-9
Record name Decyl 2-ethylhexanoate
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Record name Decyl 2-ethylhexanoate
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Record name Decyl 2-ethylhexanoate
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Record name Decyl 2-ethylhexanoate
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Synthetic Methodologies and Process Optimization for Decyl 2 Ethylhexanoate

Enzymatic Esterification Strategies for Decyl 2-Ethylhexanoate (B8288628) Production

Enzymatic synthesis, particularly using lipases, presents a green alternative to traditional chemical methods. Lipases operate under mild conditions, exhibit high selectivity, and are biodegradable, reducing the environmental impact of the production process. semanticscholar.org

Lipase-Catalyzed Synthesis from Constituent Precursors

The primary enzymatic route to decyl 2-ethylhexanoate is through the direct esterification of its constituent precursors: 2-ethylhexanoic acid and decyl alcohol (1-decanol). This reaction is effectively catalyzed by lipases, particularly immobilized forms which offer enhanced stability and reusability. mdpi.com Lipases (EC 3.1.1.3) are hydrolases that can reverse their natural hydrolytic function in non-aqueous or micro-aqueous environments to catalyze the formation of ester bonds. scielo.br

The most commonly employed lipase (B570770) for this type of synthesis is an immobilized form of Candida antarctica lipase B (CALB), often known by the commercial name Novozym 435. cir-safety.orgresearchgate.net This biocatalyst has demonstrated high efficiency in the synthesis of various alkyl ethylhexanoates. cir-safety.org The reaction involves combining 2-ethylhexanoic acid and decyl alcohol, often in a solvent-free system or in an organic solvent like n-hexane, in the presence of the immobilized lipase. cir-safety.orgresearchgate.netnih.govmdpi.com The use of a solvent-free system is advantageous as it simplifies downstream processing and reduces volatile organic compound emissions. semanticscholar.org

The general reaction is as follows: CH₃(CH₂)₃CH(C₂H₅)COOH + CH₃(CH₂)₉OH ⇌ CH₃(CH₂)₃CH(C₂H₅)COO(CH₂)₉CH₃ + H₂O (2-Ethylhexanoic Acid + Decyl Alcohol ⇌ this compound + Water)

Kinetic Studies of Enzymatic Reactions in Organic Media

Understanding the kinetics of lipase-catalyzed esterification is crucial for reactor design and process optimization. For many lipase-catalyzed esterification reactions, the kinetics can be described by a Ping-Pong Bi-Bi mechanism. mdpi.comscielo.brnih.govnih.gov This model involves the binding of the first substrate (the acid) to the enzyme, followed by the release of the first product (water), creating an acylated enzyme intermediate. The second substrate (the alcohol) then binds to this intermediate, leading to the formation of the ester and the regeneration of the free enzyme.

Kinetic studies on similar esters, such as ethyl hexanoate (B1226103) and 2-ethylhexyl-2-ethylhexanoate, have often revealed substrate inhibition. mdpi.comresearchgate.netresearchgate.net This means that at high concentrations, either the acid or the alcohol can inhibit the enzyme's activity, leading to a decrease in the reaction rate. researchgate.net For instance, in the synthesis of ethyl hexanoate, high concentrations of ethanol (B145695) were found to be inhibitory. researchgate.net Similarly, inhibition by the acid substrate has been noted in the production of other esters. mdpi.com This inhibitory effect is an important consideration when determining the optimal substrate concentrations for the synthesis of this compound.

Optimization of Biocatalytic Reaction Parameters

To maximize the yield and efficiency of this compound synthesis, several reaction parameters must be optimized. These include temperature, substrate molar ratio, enzyme concentration, and reaction time.

Table 1: Optimized Parameters for Enzymatic Synthesis of Various Esters

Parameter Cetyl 2-Ethylhexanoate researchgate.net Decane-1,10-diyl bis(2-methylpentanoate) nih.govmdpi.com Decyl Oleate semanticscholar.org Ethyl Hexanoate researchgate.net
Catalyst Novozym® 435 Lipozyme® 435 Fermase CALBTM10000 Novozym 435
Temperature 56.18 °C 80 °C 45 °C 48.83 °C
Substrate Molar Ratio (Acid:Alcohol) 1:2.55 1.2:1 or 1.3:1 (molar excess of acid) 1:2 1:3.39
Enzyme Concentration 251.39% (relative to what is not specified) 2.5% (w/w) 1.8% (w/w) 2.35% (w/w)
Reaction Time 2.65 days 7 hours 25 minutes (with ultrasound) 120 minutes
System n-hexane Solvent-free Solvent-free (with ultrasound) Solvent-free
Conversion/Yield 89.75% 92.6% 97.14% 90.99%

This table presents optimized conditions from studies on similar esters, providing a reference for the synthesis of this compound.

Temperature: Lipase activity is highly temperature-dependent. For the synthesis of a similar diester, the optimal temperature was found to be 80°C, with higher temperatures leading to reduced enzyme activity. nih.govmdpi.com For other esters like cetyl 2-ethylhexanoate, a lower optimum of around 56°C was reported. researchgate.net

Substrate Molar Ratio: The ratio of 2-ethylhexanoic acid to decyl alcohol affects the reaction equilibrium. Using a molar excess of one substrate can drive the reaction forward. However, as noted in kinetic studies, high substrate concentrations can also lead to inhibition. researchgate.net For the synthesis of decane-1,10-diyl bis(2-methylpentanoate), a 20% or 30% molar excess of the acid resulted in a significantly purer final product. nih.govmdpi.com

Enzyme Concentration: Increasing the amount of lipase generally increases the reaction rate, but beyond a certain point, the cost and potential mass transfer limitations may outweigh the benefits. semanticscholar.org

Water Removal: Water is a byproduct of esterification, and its presence can shift the reaction equilibrium back towards hydrolysis, reducing the ester yield. semanticscholar.org In industrial processes, methods for in-situ water removal, such as the use of molecular sieves or vacuum, are often employed to achieve high conversion rates.

Non-Enzymatic Synthesis Pathways

Conventional chemical synthesis provides an alternative to enzymatic methods for producing this compound. These methods typically require more stringent conditions, such as high temperatures and strong catalysts.

Classical Fischer Esterification Techniques

Fischer-Speier esterification is a well-established method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comchemistrysteps.com This method is commonly used for the synthesis of various alkyl ethylhexanoates. cir-safety.orgcir-safety.org

The reaction is an equilibrium process. masterorganicchemistry.com To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used. masterorganicchemistry.comchemistrysteps.com Alternatively, the removal of water as it is formed (e.g., through azeotropic distillation) can be employed to achieve high yields. cir-safety.org The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule to yield the final ester. masterorganicchemistry.com

Acid and Base Catalysis in Esterification Processes

Acid Catalysis: The Fischer esterification of this compound from 2-ethylhexanoic acid and decyl alcohol is typically catalyzed by strong Brønsted acids. masterorganicchemistry.com Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comsmolecule.com The acid acts as a catalyst by protonating the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. chemistrysteps.com

Base Catalysis: While acid catalysis is more common for direct esterification from a carboxylic acid, base catalysis is also a viable strategy, particularly in transesterification reactions. cir-safety.orgcir-safety.org In the context of producing similar esters, various bases have been shown to be effective. For the transesterification synthesis of triethylene glycol bis(2-ethylhexanoate), inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) were effective catalysts. google.com Organometallic compounds, such as titanium isopropoxide (Ti(OiPr)₄), also demonstrated excellent catalytic activity under anhydrous conditions. google.com These catalysts could potentially be adapted for the synthesis of this compound.

Table 2: Catalysts for Non-Enzymatic Esterification

Catalyst Type Examples Typical Reaction Reference
Acid (Brønsted) H₂SO₄, HCl, p-toluenesulfonic acid Fischer Esterification masterorganicchemistry.comsmolecule.com
Base (Inorganic) K₂CO₃, Cs₂CO₃ Transesterification google.com
Organometallic Titanium isopropoxide (Ti(OiPr)₄) Transesterification google.com

Continuous Esterification in Supercritical Fluid Environments

The use of supercritical fluids, particularly supercritical carbon dioxide (scCO₂), as a medium for chemical reactions offers significant advantages, including enhanced mass transport, tunable solvent properties, and easier product separation. researchgate.netrsc.orgscispace.com The continuous synthesis of esters in scCO₂ has been demonstrated as a viable and environmentally benign alternative to conventional solvent-based processes. researchgate.netrsc.org

A key study on the continuous catalytic esterification of 2-ethylhexanoic acid with a structurally similar alcohol, 2-ethyl-1-hexanol, in scCO₂ provides critical insights applicable to the synthesis of this compound. researchgate.net In this process, the reaction is performed in a continuous flow reactor packed with a solid catalyst. The effects of various parameters such as pressure, temperature, reactant molar ratio, and catalyst type have been systematically evaluated. researchgate.net

Catalyst Performance: Three types of catalysts were investigated: a strong solid-acid catalyst (Amberlyst® 15), a Lewis acid catalyst (zirconium oxide), and an enzymatic catalyst (Novozym® 435). researchgate.net

Zirconium oxide was found to be highly effective for the esterification, yielding the desired ester, 2-ethylhexyl 2-ethylhexanoate, with 100% selectivity and achieving a conversion of 40%. researchgate.net

Amberlyst® 15 , under the same conditions, primarily catalyzed the dehydration of the alcohol, producing 2-ethyl-1-hexene, especially at higher temperatures (99% conversion to the alkene at 140 °C and 150 bar). researchgate.net

Novozym® 435 showed minimal conversion (3%) in the continuous scCO₂ system for this specific reaction, likely due to acid-induced inactivation. researchgate.net

Analogous research on the synthesis of decyl acetate (B1210297) via transesterification with decanol (B1663958) in scCO₂ using Novozym® 435 has shown the viability of this enzyme for reactions involving decanol, suggesting that with process optimization, it could be a potential catalyst for this compound synthesis. researchgate.net

Process Parameters: The operational parameters significantly influence the reaction outcome.

Temperature and Pressure: Increasing temperature generally favors the reaction rate, but can also promote side reactions like dehydration, as seen with Amberlyst® 15. researchgate.net Pressure manipulation in the supercritical region allows for fine-tuning of the solvent density and solvating power of scCO₂, affecting reaction rates and selectivity. researchgate.net

Reactant Ratio: An excess of the carboxylic acid was found to increase the ester yield. researchgate.net

Flow Rate: The CO₂ flow rate showed no significant impact on the conversion within the studied range. researchgate.net

The data below, derived from the study on 2-ethylhexyl 2-ethylhexanoate, illustrates the influence of catalysts and conditions in a continuous scCO₂ process, which can be extrapolated for the synthesis of this compound. researchgate.net

CatalystTemperature (°C)Pressure (bar)Primary ProductConversion (%)Selectivity (%)
Zirconium oxide1401502-Ethylhexyl 2-ethylhexanoate40100
Amberlyst® 151401502-Ethyl-1-hexene99~0 (for ester)
Novozym® 435751502-Ethylhexyl 2-ethylhexanoate3N/A

Metal-Organic Precursor Synthesis for Related Ethylhexanoates

Metal 2-ethylhexanoates are a class of organometallic compounds with significant applications as precursors in materials science, particularly for the synthesis of metal oxide thin films and nanoparticles through methods like metal-organic deposition (MOD). nih.govresearchgate.netresearchgate.net They are also used as catalysts in various polymerization reactions. nih.govatamanchemicals.com These compounds are coordination complexes, not simple ionic salts, and their solubility in nonpolar organic solvents is a key characteristic. atamanchemicals.com

The synthesis of these precursors typically involves the reaction of a metal salt, oxide, or hydroxide (B78521) with 2-ethylhexanoic acid. For instance, Cerium(III) 2-ethylhexanoate, a precursor for cerium oxide thin films, is prepared from a cerium source and 2-ethylhexanoic acid. americanelements.com Similarly, tin(II) 2-ethylhexanoate is used as a precursor for tin oxide nanoparticles. researchgate.net

While this compound itself is an ester and not typically a metal-organic precursor, the synthesis of metal carboxylates using 2-ethylhexanoic acid is a well-established field. The general synthetic strategies for metal 2-ethylhexanoates are relevant as they utilize one of the parent compounds of this compound. These methods include:

Reaction with Metal Oxides/Hydroxides: Direct reaction of a metal oxide or hydroxide with 2-ethylhexanoic acid, often with the removal of water.

Metathesis Reactions: Reaction of a metal salt (e.g., chloride or nitrate) with a salt of 2-ethylhexanoic acid, such as sodium 2-ethylhexanoate. researchgate.net

These metal ethylhexanoate precursors are crucial for creating advanced materials, and their synthesis chemistry is a significant area of research. nih.govresearchgate.net

Advanced Synthetic Precursor Chemistry

Innovations in precursor chemistry aim to improve reaction efficiency, safety, and ease of handling. A notable advancement is the in-situ generation of catalytic species, which avoids the need to prepare and handle potentially unstable or sensitive reagents separately.

Potassium 2-ethylhexanoate (K-2-EH) is recognized as a mild and soluble base catalyst. However, it is very hygroscopic, which can complicate its handling and storage, especially for large-scale industrial applications. organic-chemistry.org To circumvent these issues, a method for the in situ generation of K-2-EH has been developed. organic-chemistry.org

This strategy involves the simple combination of 2-ethylhexanoic acid with a stable, inexpensive inorganic base like potassium carbonate (K₂CO₃) directly within the reaction mixture. organic-chemistry.org This approach generates a catalytic amount of the active K-2-EH base under the reaction conditions.

Key Findings:

Method: A combination of potassium carbonate and a catalytic amount (e.g., 5 mol%) of 2-ethylhexanoic acid is used. organic-chemistry.org

Advantages: This method obviates the need for pre-synthesis and handling of the hygroscopic K-2-EH. It also simplifies the product work-up, as the resulting carboxylic acid from stoichiometric use is challenging to remove. organic-chemistry.org

Application: This catalytic system has been successfully demonstrated in promoting mild Miyaura borylation reactions at room temperature, achieving high yields with a broad range of substrates. organic-chemistry.org

While the primary reported application is for C-C bond formation, this in situ catalytic system holds significant potential for other base-catalyzed reactions, such as the transesterification process for producing this compound. By using a methyl or ethyl ester of 2-ethylhexanoic acid and reacting it with decyl alcohol, the in situ generated K-2-EH could serve as an effective and practical transesterification catalyst.

Advanced Applications and Functional Development of Decyl 2 Ethylhexanoate in Material Science

Polymer Science and Engineering Applications

The incorporation of ester functionalities, particularly those derived from 2-ethylhexanoic acid, significantly influences the properties and applications of various polymers. These effects range from modifying mechanical performance to enabling novel biomedical uses.

Influence of Ester Incorporation on Polymer Mechanical Performance and Stability

The introduction of ester groups into a polymer's structure acts as a method for tuning its physical and mechanical properties. Research on polyacrylate-based network materials shows that the length of the alkyl ester chain significantly influences the glass transition temperature (Tg) and toughness of the material. researchgate.netmdpi.com Shorter alkyl chains, such as methyl, result in a higher Tg compared to longer chains like ethyl or butyl acrylate. mdpi.com This change in Tg can lead to substantial increases in fracture energy and toughness, especially when the Tg is close to the operating temperature. researchgate.net

In hyperbranched polyesters, functionalization with aliphatic n-alkyl chains leads to a decrease in the glass transition temperature, a phenomenon attributed to reduced intermolecular hydrogen bonding. researchgate.net This modification can improve the mechanical properties of formerly brittle polyesters, allowing for the creation of stable, free-standing films. researchgate.net Similarly, studies on mixed cellulose (B213188) esters demonstrate that incorporating long acyl chains can alter thermal and mechanical properties, although high crystallinity in these long chains can sometimes result in lower strength and brittleness. acs.org The use of 2-ethylhexanoate (B8288628) esters as plasticizing agents can also improve the flexibility and impact resistance of coatings. zsmaterials-sales.com

Role as a Catalyst for Ring-Opening Polymerizations

While decyl 2-ethylhexanoate itself is not a catalyst, metal complexes derived from its parent acid, 2-ethylhexanoic acid, are crucial catalysts in polymer synthesis. researchgate.net Metal 2-ethylhexanoates are widely used as catalysts for ring-opening polymerization (ROP), a key process for producing high-molecular-weight biodegradable polyesters. researchgate.netatamanchemicals.com

Tin(II) 2-ethylhexanoate, also known as stannous octoate, is the most common and effective catalyst for the ROP of cyclic esters like lactide and glycolide (B1360168) to produce polymers such as polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA). atamanchemicals.comresearchgate.netrsc.org The polymerization mechanism involves the coordination of the catalyst with the monomer, often in the presence of an alcohol co-initiator, which leads to the formation of the active tin(II) alkoxide species that initiates polymerization. rsc.orgacs.org This process is highly efficient for producing high molecular weight PLA. researchgate.netresearchgate.net

Concerns over the potential toxicity of tin have driven research into safer, more biocompatible catalysts. researchgate.net This has led to the successful synthesis and application of 2-ethylhexanoate complexes of other metals, including zinc, magnesium, calcium, and bismuth, for lactide polymerization. acs.orgacs.orgresearchgate.netacs.org Studies show that zinc 2-ethylhexanoate is a highly active catalyst, producing high molecular weight PLA, while magnesium 2-ethylhexanoate also shows high conversion rates, making them excellent biocompatible alternatives for producing medical-grade polymers. acs.orgresearchgate.netacs.org

Table 1: Metal 2-Ethylhexanoate Catalysts in Ring-Opening Polymerization (ROP)
CatalystPolymerization TypeResulting Polymer(s)Key Findings/ApplicationsReference(s)
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)Ring-Opening Polymerization (ROP)PLA, PCL, PLGAHighly effective, industry standard, FDA-approved for certain uses. atamanchemicals.comresearchgate.netrsc.orgnih.gov
Zinc(II) 2-ethylhexanoate (Zn(Oct)₂)Ring-Opening Polymerization (ROP)PLAHigh catalytic activity; produces high molecular weight PLA. Biocompatible alternative to tin. acs.orgresearchgate.net
Magnesium(II) 2-ethylhexanoate (Mg(Oct)₂)Ring-Opening Polymerization (ROP)PLAHigh lactide conversion (>95%); considered a biocompatible catalyst for medical applications. acs.orgconsensus.app
Calcium(II) 2-ethylhexanoate (Ca(Oct)₂)Ring-Opening Polymerization (ROP)PLALower activity compared to Zn and Mg catalysts, resulting in lower molecular weight PLA. acs.orgresearchgate.net
Bismuth(III) 2-ethylhexanoate (Bi(Oct)₃)Ring-Opening Polymerization (ROP)Polyesters (PLA, PCL)Used as a simple, inexpensive, and convenient catalytic system for producing biocompatible polyesters. researchgate.net

Biocompatibility and Biomedical Applications of Ethylhexanoate-Containing Polymers

Polymers synthesized using ethylhexanoate-based catalysts, particularly polylactic acid (PLA), are central to numerous biomedical applications due to their excellent biocompatibility and biodegradability. vjs.ac.vn PLA and its copolymers are widely used in tissue engineering, drug delivery systems, surgical sutures, and implants. nih.govvjs.ac.vn

The choice of catalyst is critical for ensuring the biocompatibility of the final polymer product. The use of tin(II) 2-ethylhexanoate is approved by the U.S. FDA for medical applications, provided the residual tin content is below a certain limit. nih.gov However, the drive to eliminate any potential toxicity has spurred the development of tin-free catalysts. researchgate.net The synthesis of PLA using biocompatible catalysts like magnesium 2-ethylhexanoate or zinc 2-ethylhexanoate yields polymers that can be safely used in medical and pharmaceutical devices without concerns about heavy metal residues. acs.orgacs.orgconsensus.appnauka.gov.pl These advancements make it possible to produce materials for applications like regenerative medicine and enzyme-catalyzed synthesis of biocompatible materials. researchgate.netmdpi.com

Lubricant Technology and Biolubricant Development

Esters of 2-ethylhexanoic acid are increasingly important in the formulation of high-performance lubricants, especially environmentally friendly biolubricants. mdpi.com These synthetic esters offer a combination of properties that make them attractive alternatives to traditional mineral oil-based products. mdpi.comperformance-biolubricants.com

Ester-based biolubricants are noted for their high biodegradability, low toxicity, high lubricity, and strong affinity for metal surfaces, which is conferred by the polar ester group. mdpi.comd-nb.info They also exhibit lower volatility at high temperatures. d-nb.info The structure of the ester, including branching and chain length, has a significant influence on its performance. d-nb.info For instance, increasing chain length and branching can improve low-temperature properties and oxidative stability. d-nb.info While the synthesis of some branched esters like cetyl 2-ethylhexanoate has faced challenges, the broader class of synthetic esters is well-established as a base for high-performance biolubricants. mdpi.com These lubricants are suitable for demanding applications, including as hydraulic fluids, engine oils, and industrial chain lubricants. performance-biolubricants.comfrontiersin.org

Table 2: Comparative Properties of Biolubricants and Mineral Oil Lubricants
PropertyEster-Based BiolubricantsMineral Oil LubricantsReference(s)
SourceRenewable (vegetable oils, synthetic esters)Petroleum (Fossil-based) frontiersin.orgtandfonline.com
BiodegradabilityHighLow performance-biolubricants.comtandfonline.com
ToxicityLow / Non-toxicCan be toxic frontiersin.orgtandfonline.com
Viscosity Index (VI)Generally High (less change with temperature)Variable (often requires VI improvers) frontiersin.orgnih.govresearchgate.net
LubricityExcellent (due to polarity)Good (often requires lubricity additives) mdpi.comfrontiersin.org
Oxidative StabilityCan be lower, but improved by chemical modification.Generally High d-nb.inforesearchgate.net

Formulation Chemistry in Coatings and Industrial Driers

In the coatings industry, derivatives of 2-ethylhexanoic acid serve two primary functions: as metallic driers (siccatives) and as performance-enhancing modifiers. zsmaterials-sales.comeastman.com

Metal 2-ethylhexanoates are organometallic compounds widely used as driers in air-drying paints, inks, and varnishes. zsmaterials-sales.comeastman.comspecialchem.com These compounds catalyze the oxidative cross-linking of unsaturated binders, such as alkyd resins, which transforms the liquid coating into a hard, solid film in a timely manner. zsmaterials-sales.comspecialchem.com The metal cation is responsible for the catalytic activity. specialchem.com Driers are classified based on their function:

Primary Driers (or Surface Driers): These act as oxidation catalysts at the surface of the film. Cobalt 2-ethylhexanoate is the most common and active primary drier, promoting rapid surface curing. zsmaterials-sales.comdurachem.comtygychem.com

Through Driers: These ensure the coating dries uniformly throughout the film, not just at the surface. durachem.com Zirconium and lead ethylhexanoates are examples of through driers. durachem.comnaturalpigments.com

Auxiliary Driers: These modify the action of other driers but have no drying action on their own. durachem.com Calcium 2-ethylhexanoate is a common auxiliary drier that helps keep the film matrix open, allowing for better oxygen penetration and solvent release. durachem.com

Manganese 2-ethylhexanoate offers strong oxidation catalysis and is a primary alternative to cobalt-based driers, which face increasing scrutiny due to toxicity concerns. zsmaterials-sales.comstopcarcinogensatwork.eueuropean-coatings.com Iron and vanadium complexes are also being explored as ecologically sustainable alternatives. stopcarcinogensatwork.euresearchgate.net

In addition to their role in driers, 2-ethylhexanoate esters like this compound can be used as modifiers in coating formulations. zsmaterials-sales.com Their low volatility and excellent weather resistance make them ideal for improving the flow and leveling of coatings, increasing film flexibility and toughness, and boosting adhesion to substrates. zsmaterials-sales.com

Table 3: Common Metal 2-Ethylhexanoate Driers in Coatings
Drier CompoundClassificationPrimary FunctionReference(s)
Cobalt 2-ethylhexanoatePrimary (Surface) DrierAccelerates oxidative cross-linking at the coating surface; highly active. zsmaterials-sales.comtygychem.comnaturalpigments.com
Manganese 2-ethylhexanoatePrimary DrierStrong oxidation catalyst; provides good film hardness. Main alternative to cobalt. zsmaterials-sales.comstopcarcinogensatwork.eu
Zirconium 2-ethylhexanoateThrough DrierPromotes uniform drying throughout the film; improves hardness and durability. durachem.comnaturalpigments.comdurachem.com
Calcium 2-ethylhexanoateAuxiliary DrierKeeps film matrix open for oxygen penetration; aids pigment dispersion. durachem.comdurachem.com
Iron 2-ethylhexanoatePrimary DrierAlternative to cobalt, active at high temperatures. durachem.comresearchgate.net
Zinc 2-ethylhexanoateAuxiliary/Through DrierImproves surface properties, stability, and film hardness. zsmaterials-sales.comdurachem.com

Applications in Advanced Functional Materials

The utility of ethylhexanoate compounds extends to the synthesis of advanced functional materials, where they serve as versatile metal-organic precursors. researchgate.netresearchgate.net Metal 2-ethylhexanoates are particularly useful for depositing thin films of metal oxides, which are critical components in electronics and optics. researchgate.net

Through techniques like photochemical metal-organic deposition (PMOD) or spray pyrolysis, thin, amorphous films of metal 2-ethylhexanoates (e.g., of manganese, nickel, cerium, or titanium) can be cast onto a substrate. researchgate.netjst.go.jp Subsequent exposure to ultraviolet light or annealing converts the precursor into a uniform, amorphous, or polycrystalline metal oxide film. researchgate.netjst.go.jp This method is used to create thin films for applications such as:

Microelectronics: Creating high-quality, uniform thin films of materials like lead zirconate titanate (PZT) and barium strontium titanate (BST) for use in tunable devices and non-volatile ferroelectric memory (NVFRAM). researchgate.net

Nanotechnology: Metal 2-ethylhexanoates of tin and zinc are used as precursors for the synthesis of highly crystalline SnO₂ and ZnO colloidal nanocrystals. acs.org Cerium(III) 2-ethylhexanoate is used as a precursor in the preparation of inorganic nanoparticles and ceria/zirconia materials. thermofisher.kr

This precursor-based approach provides a flexible route for creating new, tunable materials with specific electronic, optical, or magnetic properties required for advanced technological applications. researchgate.net

Use of Metal 2-Ethylhexanoates as Precursors for Metal Oxide Nanocrystals

Metal 2-ethylhexanoates serve as versatile precursors in the nonhydrolytic synthesis of metal oxide nanocrystals. This method involves the thermal decomposition of the metal 2-ethylhexanoate compound in a high-boiling point solvent, often in the presence of capping agents like amines to control the size and prevent aggregation of the nanocrystals. acs.orgcnr.it The choice of the specific metal in the 2-ethylhexanoate precursor determines the resulting metal oxide nanocrystal. cnr.it

For instance, tin(II) 2-ethylhexanoate can be decomposed at temperatures between 230 and 250 °C in diphenyl ether to produce soluble tin oxide (SnO₂) nanocrystals. acs.org Similarly, zinc(II) 2-ethylhexanoate is used to synthesize zinc oxide (ZnO) nanocrystals. acs.org The solvothermal processing of cobalt(II) 2-ethylhexanoate in oleylamine (B85491) at 250 °C yields cobalt(II) oxide (CoO) nanocrystals with an octahedral shape. researchgate.net These can be further converted to the Co₃O₄ phase through heat treatment. researchgate.net

The characteristics of the resulting nanocrystals, such as size, can be influenced by the synthesis conditions. For example, in the synthesis of SnO₂ nanocrystals, the mean size can range from approximately 3 to 3.5 nm, depending on the alkyl chain length of the amine used as a capping agent. acs.orgcnr.it In the case of ZnO nanocrystals synthesized from zinc(II) 2-ethylhexanoate, sizes ranging from about 5 to 8 nm have been achieved. acs.orgcnr.it

This synthesis route is valued for its ability to produce highly crystalline nanoparticles. acs.orgcnr.it X-ray diffraction (XRD) and high-resolution transmission electron microscopy (HRTEM) are common techniques used to confirm the crystallinity and morphology of the synthesized nanocrystals. acs.orgcnr.it The dissociated 2-ethylhexanoates from the metal center can also act as a capping agent during the synthesis, which aids in controlling the size of the nanoparticles and preventing them from clumping together. researchgate.net

The applications of these nanocrystals are diverse. For example, manganese(II) 2-ethylhexanoate, nickel(II) 2-ethylhexanoate, and molybdenum(II) 2-ethylhexanoate have been used to create amorphous thin films that, upon exposure to ultraviolet light, convert to their respective metal oxides. jst.go.jp This photochemical metal-organic deposition technique allows for direct, resist-free photolithographic patterning of metal oxides. jst.go.jp

Table 1: Examples of Metal Oxide Nanocrystals from Metal 2-Ethylhexanoate Precursors

Metal 2-Ethylhexanoate PrecursorResulting Metal Oxide NanocrystalSynthesis TemperatureNanocrystal Size
Tin(II) 2-ethylhexanoateTin Oxide (SnO₂)230-250 °C3-3.5 nm
Zinc(II) 2-ethylhexanoateZinc Oxide (ZnO)Not specified5-8 nm
Cobalt(II) 2-ethylhexanoateCobalt(II) Oxide (CoO)250 °CNot specified

Data sourced from multiple scientific studies. acs.orgcnr.itresearchgate.net

Interactions with Food Contact Materials

The role and behavior of this compound and related compounds in food contact materials (FCMs) are multifaceted, encompassing their use in polymer production and their potential to migrate into food as non-intentionally added substances (NIAS).

Certain metal 2-ethylhexanoates can act as catalysts in the production of polymers used for food packaging. For instance, tin(II) bis(2-ethylhexanoate) and monobutyltin (B1198712) tris(2-ethylhexanoate) have demonstrated high activity as catalysts in the depolymerization of waste polyethylene (B3416737) terephthalate (B1205515) (PET) to produce dioctyl terephthalate (DOTP), a plasticizer. mdpi.com In these processes, high yields of DOTP, ranging from 85% to 99%, have been achieved. mdpi.com Similarly, lead 2-ethylhexanoate has been used as a catalyst to enhance the polymerization process, leading to faster and more efficient production of packaging polymers. bdmaee.net This can contribute to reduced production costs in terms of time and energy. bdmaee.net

The incorporation of additives and the catalytic processes used in polymer production can significantly influence the mechanical and barrier properties of food packaging materials. The addition of nanoparticles to biopolymers, for example, is known to improve mechanical strength, gas barrier properties, durability, and temperature stability. nih.gov

The use of catalysts like lead 2-ethylhexanoate can result in polymers that are stronger and more durable. bdmaee.net This enhanced strength means that less material may be required to achieve the desired level of food protection, potentially reducing waste. bdmaee.net Furthermore, such catalysts can improve the barrier properties of packaging materials by promoting the formation of dense polymer chains that create a more effective barrier against the diffusion of gases like oxygen and liquids. bdmaee.net This is crucial for extending the shelf life of packaged foods by protecting them from environmental factors that cause degradation. bdmaee.net

Innovations in packaging, such as the use of biodegradable coatings and multi-layered packaging, aim to enhance the protective properties of food packaging while minimizing the degradation of the plastic and the migration of substances into food products. researchgate.net The performance of these materials is dependent on both their chemical properties and their physical structure. mdpi.com

Non-intentionally added substances (NIAS) are chemical compounds present in a material that were not intentionally added for a technical reason during the production process. kemira.com They can originate from various sources, including impurities in raw materials, reaction intermediates formed during manufacturing, or degradation products. tandfonline.comencyclopedia.pub The presence of NIAS in food contact materials is a significant area of research due to their potential to migrate into food and the challenge of identifying and assessing the risk of these often unknown substances. nih.govfoodpackagingforum.org

The identification of NIAS begins with a detailed analysis of the production process to identify all substances involved that could lead to unintended reactions. ecolstudio.com Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used for screening, identifying, and quantifying NIAS. tandfonline.com NIAS are often categorized as volatile, semi-volatile, and non-volatile, each requiring different analytical approaches. tandfonline.com

Regulatory frameworks, such as the European Union's Regulation (EU) No 10/2011, permit the presence of NIAS in plastic articles but mandate a risk assessment by the manufacturer. tandfonline.comkidv.nl A generic specific migration limit of 60 mg/kg of food applies to substances for which no specific limit is set. admin.ch For "unknowns" in screening, a migration limit of 10 µg/kg is often used, though this excludes substances for which genotoxicity cannot be ruled out. tandfonline.comfoodpackagingforum.org

The complexity of food contact materials means that a complete characterization of all NIAS is currently considered unrealistic. foodpackagingforum.org Research continues to focus on developing strategies to distinguish toxicologically relevant substances from those that are less relevant at their respective exposure levels, allowing for a more focused safety assessment. nih.gov

Environmental Dynamics and Ecotoxicological Implications of Decyl 2 Ethylhexanoate and Its Metabolites

Environmental Release and Distribution Pathways

Decyl 2-ethylhexanoate (B8288628) is an ester of decyl alcohol and 2-ethylhexanoic acid. Its release into the environment is primarily associated with its use in various industrial and consumer products. As a component of these products, it can be released during manufacturing, formulation, and disposal. The primary pathways for its entry into the environment include industrial wastewater discharges and the disposal of consumer products in landfills.

Once released, the distribution of decyl 2-ethylhexanoate in the environment is governed by its physicochemical properties. As a hydrophobic compound with low water solubility, it is expected to adsorb to organic matter in soil and sediment. Its transport within aquatic systems would likely be associated with suspended particulate matter rather than in the dissolved phase. Volatilization to the atmosphere is another potential distribution pathway, although its relatively high molecular weight may limit this process compared to more volatile organic compounds.

Biodegradation Mechanisms and Rates

The biodegradation of this compound is expected to proceed through the hydrolysis of the ester bond, followed by the degradation of the resulting alcohol (decanol) and carboxylic acid (2-ethylhexanoic acid).

Aerobic Degradation Processes

Under aerobic conditions, the initial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester linkage, yielding decyl alcohol and 2-ethylhexanoic acid. This reaction is typically mediated by esterase enzymes produced by a wide range of microorganisms. Following hydrolysis, the resulting decyl alcohol, a long-chain fatty alcohol, is expected to be readily biodegradable through beta-oxidation. The 2-ethylhexanoic acid, however, is more resistant to further degradation due to its branched structure.

Influence of Environmental Conditions on Biodegradation Efficacy

Several environmental factors can significantly influence the rate and extent of this compound biodegradation. These include:

Temperature: Biodegradation rates generally increase with temperature up to an optimal point for microbial activity.

pH: Neutral to slightly alkaline pH values are typically optimal for the microbial degradation of many organic compounds. researchgate.net

Oxygen Availability: Aerobic degradation is generally more rapid and complete than anaerobic degradation for compounds like esters. ifremer.fr

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for supporting microbial growth and enzymatic activity.

Bioavailability: The low water solubility of this compound can limit its availability to microorganisms, thereby affecting its degradation rate. Adsorption to soil and sediment particles can also impact its bioavailability.

FactorInfluence on Biodegradation Efficacy
Temperature Rates generally increase with temperature to an optimum for microbial activity.
pH Neutral to slightly alkaline conditions are often optimal. researchgate.net
Oxygen Aerobic conditions typically lead to faster and more complete degradation. ifremer.fr
Nutrients Essential for microbial growth and enzyme production.
Bioavailability Low water solubility and adsorption can limit microbial access.

Enzymatic Hydrolysis Pathways in Environmental Contexts

The primary enzymatic pathway for the initial breakdown of this compound in the environment is hydrolysis, catalyzed by esterases. These enzymes are ubiquitous in the environment and are produced by a wide variety of microorganisms. The hydrolysis reaction cleaves the ester bond, releasing the constituent alcohol and carboxylic acid. This initial step is crucial as it transforms the parent compound into more water-soluble and potentially more biodegradable metabolites. The rate of enzymatic hydrolysis can be influenced by environmental factors such as temperature and pH, which affect enzyme stability and activity.

Persistence and Transformation of Metabolites

Following the initial hydrolysis of this compound, the persistence and further transformation of its metabolites, decyl alcohol and 2-ethylhexanoic acid, are of ecotoxicological importance.

Decyl Alcohol: As a straight-chain fatty alcohol, decyl alcohol is expected to be readily biodegradable by a wide range of microorganisms in both aquatic and terrestrial environments. It is unlikely to persist in the environment under aerobic conditions.

2-Ethylhexanoic Acid: In contrast, 2-ethylhexanoic acid is known to be more persistent in the environment. Its branched structure makes it more resistant to microbial degradation compared to its straight-chain isomers. researchgate.net Studies on related compounds have shown that 2-ethylhexanoic acid can be a persistent metabolite. researchgate.net This persistence can lead to its accumulation in the environment, posing potential risks to aquatic organisms. The microbial degradation of 2-ethylhexanoic acid is a slower process and may require specific microbial populations with the necessary enzymatic capabilities.

MetaboliteExpected Persistence
Decyl Alcohol Low
2-Ethylhexanoic Acid High researchgate.netresearchgate.net

Environmental Fate of 2-Ethylhexanoic Acid and 2-Ethylhexanol

The environmental persistence and transformation of 2-ethylhexanoic acid and 2-ethylhexanol are governed by their physicochemical properties and susceptibility to biological and abiotic degradation processes.

2-Ethylhexanol (2-EH) is generally considered to be readily biodegradable in various environmental compartments. santos.com It is unlikely to persist in the environment due to rapid breakdown in systems like sewage treatment plants. arkema.com In the atmosphere, 2-EH exists in the vapor phase and is degraded by reacting with photochemically produced hydroxyl radicals. alberta.ca In aquatic systems, it is subject to both volatilization and biodegradation. alberta.ca The substance has a moderate octanol-water partition coefficient (log K_ow_ = 2.9), indicating a low tendency to adsorb to soil or sediment. santos.comarkema.com

Implications of Metabolite Recalcitrance in Ecosystems

While both metabolites are biodegradable, the rate of degradation differs, which has implications for their potential persistence and impact. Microbial degradation of larger compounds like plasticizers can lead to the formation of 2-EH, which is then typically oxidized to 2-EHA. However, this breakdown is not always complete, leading to the accumulation of these metabolites.

Studies have shown that while many microorganisms can produce 2-EH from plasticizer degradation, they are also capable of oxidizing it to the less volatile 2-EHA. This branched-chain acid is degraded less readily by soil microbes. This incomplete degradation can result in the environmental presence of 2-EHA, which has been described as a recalcitrant metabolite. The concern is that while the parent plasticizers may not exhibit acute toxicity, their more persistent and mobile metabolites do.

Bioaccumulation Potential in Aquatic and Terrestrial Systems

Bioaccumulation, the process by which chemicals concentrate in an organism from all sources of exposure, is a key consideration for environmental risk. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (K_ow_).

For the metabolites of this compound, the bioaccumulation potential is considered low.

2-Ethylhexanol has a moderate log K_ow_ of 2.9, which suggests it is not expected to significantly accumulate in the food chain. arkema.com A calculated Bioconcentration Factor (BCF) of 34.88 further supports the low bioaccumulation potential. santos.com

2-Ethylhexanoic Acid also has a low potential to accumulate in the lipid tissues of organisms. canada.ca This is consistent with its relatively low log K_ow_ and high water solubility.

Given that long-chain esters like this compound are expected to hydrolyze into 2-EH and 2-EHA, the low bioaccumulation potential of these metabolites suggests that the parent compound is also unlikely to pose a significant bioaccumulation risk in aquatic and terrestrial systems.

Aquatic Ecotoxicity Assessments

The toxicity of this compound's metabolites to aquatic life is a primary component of its environmental risk profile. Acute toxicity is often measured by the median lethal concentration (LC50) or the median effective concentration (EC50) over a short period. europa.eu

Both 2-ethylhexanol and 2-ethylhexanoic acid are classified as harmful or moderately toxic to aquatic organisms. arkema.comcanada.ca

2-Ethylhexanol is harmful to fish, aquatic invertebrates, and algae upon short-term exposure. arkema.com Acute toxicity across these three trophic levels is generally within the same order of magnitude, though the invertebrate Daphnia magna has shown somewhat less sensitivity compared to fish and algae. santos.comsantos.com

2-Ethylhexanoic Acid is considered moderately toxic to aquatic life, with acute LC50 and EC50 values typically falling between 1.0 mg/L and 100 mg/L. canada.ca Studies have shown it can inhibit growth in algae and cause immobilization in invertebrates.

The following tables present specific ecotoxicity data for these metabolites.

Interactive Data Table: Acute Aquatic Ecotoxicity of 2-Ethylhexanol

SpeciesTrophic LevelEndpointDurationValue (mg/L)
Pimephales promelas (Fathead minnow)FishLC5096 h28
Oncorhynchus mykiss (Rainbow trout)FishLC5096 h32-37
Daphnia magna (Water flea)InvertebrateEC5048 h39
Desmodesmus subspicatus (Green algae)AlgaeEC5072 h11.5
Chlorella emersoniiAlgae--50-100 (Inhibited growth) alberta.ca

Interactive Data Table: Acute Aquatic Ecotoxicity of 2-Ethylhexanoic Acid

SpeciesTrophic LevelEndpointDurationValue (mg/L)
Oryzias latipes (Medaka)FishLC5096 h> 100
Daphnia magna (Water flea)InvertebrateEC5048 h913
Desmodesmus subspicatus (Green algae)AlgaeEC50 (Growth rate)72 h49.3
Pseudomonas putidaMicroorganismEC50 (Growth inhibition)17 h112.1

Toxicological Profiles and Biological Interactions of Decyl 2 Ethylhexanoate and Its Derivatives

Metabolic Conversion and Systemic Fate

Esters such as Decyl 2-ethylhexanoate (B8288628) are subject to metabolic conversion in biological systems. The primary pathway for this conversion is hydrolysis, a chemical reaction mediated by esterase enzymes. These enzymes are present in various tissues, including the liver and skin, as well as in plasma. nih.govresearchgate.net Through this enzymatic process, the ester bond is cleaved, yielding its constituent molecules: 2-Ethylhexanoic Acid (2-EHA) and the corresponding alcohol, which in this case is decyl alcohol. industrialchemicals.gov.au

Research on a series of fatty esters of 2-ethylhexanoic acid has demonstrated that the rate of this hydrolysis can be influenced by the structure of the molecule, specifically the length of the carbon chain. nih.govresearchgate.net Studies using human liver and skin S9 fractions have shown that these tissues possess the enzymatic capacity to metabolize such esters. nih.gov When these in vitro clearance rates are scaled to predict in vivo hepatic clearance, the rates for many of these compounds approach the rate of hepatic blood flow, suggesting efficient metabolism in the liver. nih.govresearchgate.net The formation of 2-EHA is significant, as this metabolite is the primary subject of developmental toxicity studies. industrialchemicals.gov.au

The absorption of Decyl 2-ethylhexanoate is intrinsically linked to its metabolic hydrolysis. It is generally expected that the compound is hydrolyzed either chemically or enzymatically into 2-ethylhexanoic acid and decyl alcohol prior to or during absorption. industrialchemicals.gov.au The resulting metabolites are then absorbed and distributed systemically. The toxicological significance of this process lies in the systemic exposure to 2-ethylhexanoic acid, which has been identified as a developmental toxicant. industrialchemicals.gov.auhealthvermont.gov

Developmental Toxicity Studies of 2-Ethylhexanoic Acid (Metabolite)

The developmental toxicity of 2-ethylhexanoic acid (2-EHA), the primary metabolite of this compound, has been investigated in several experimental animal models. These studies report that 2-EHA can induce teratogenic effects, particularly affecting skeletal development, at dose levels that may not produce overt maternal toxicity. nih.govindustrialchemicals.gov.au

Studies in Wistar and Fischer 344 rats have demonstrated that oral administration of 2-EHA during gestation can lead to a range of developmental abnormalities in offspring. nih.govnih.gov In Wistar rats, exposure to 2-EHA was found to be teratogenic, increasing the incidence of malformations at doses that were not significantly toxic to the pregnant dams. nih.govoup.com The number of affected fetuses was observed to increase in a dose-dependent manner. nih.gov In contrast, a study using Fischer 344 rats noted developmental toxicity, such as growth retardation and reduced skeletal ossification, primarily occurred at doses that also caused maternal toxicity. nih.govoup.com In New Zealand white rabbits, maternal toxicity was observed at lower doses than in rats, but no evidence of teratogenicity or adverse effects on fetal viability and growth was found. nih.govoup.com

The primary target for the teratogenic effects of 2-EHA appears to be the developing skeleton. nih.gov A variety of skeletal malformations and variations have been documented in rat fetuses following gestational exposure. nih.govindustrialchemicals.gov.au

Specific abnormalities reported include:

Limb Malformations : Clubfoot, absence of the fibula, and polydactyly (the presence of extra digits). nih.govoup.com

Skeletal Ossification : A reduction or delay in the ossification (bone formation) process in various skeletal structures, including the ulna and lumbar vertebrae. nih.govoup.com

Other Skeletal Defects : Abnormal cartilage in the ankle, scoliosis (curvature of the spine), lordosis (inward curvature of the spine), and the development of extra thoracic ribs have also been observed. oup.com

Visceral development appears to be less affected, although some studies have noted an increased incidence of variations such as dilated brain ventricles and curved or dilated ureters in treated groups. oup.com

Study SpeciesKey Findings on Developmental Toxicity of 2-EHA
Wistar RatsDose-dependent increase in skeletal malformations (clubfoot, absence of fibula, polydactyly) was observed. nih.gov The skeleton was identified as the main target of developmental toxicity. nih.gov Teratogenic effects were noted at doses that were not maternally toxic. nih.gov
Fischer 344 RatsSlight developmental toxicity, specifically a reduction in skeletal ossification, was observed. nih.govoup.com Developmental effects like increased resorptions and growth retardation were noted at maternally toxic dose levels. nih.gov
New Zealand White RabbitsMaternal toxicity, including mortality and abortion, was observed. nih.govoup.com However, there were no adverse effects on fetal viability, growth, or morphology, and no evidence of teratogenicity was found. nih.gov

Research into the mechanisms underlying the developmental toxicity of 2-EHA suggests a link to the disruption of zinc (Zn) metabolism. nih.gov It has been hypothesized that the teratogenicity of certain chemicals is partly due to alterations in maternal zinc metabolism, which subsequently affects the developing embryo. nih.gov

Studies have shown that administration of 2-EHA to pregnant rats leads to an increase in the concentration of metallothionein (B12644479) (MT) in the maternal liver. nih.gov Metallothionein is a cysteine-rich protein that binds to metals like zinc and plays a role in both their detoxification and homeostasis. nih.govmdpi.com The induction of maternal hepatic MT by 2-EHA results in the sequestration of zinc within the maternal liver. nih.gov This leads to a higher retention of zinc in the maternal liver and a corresponding decrease in the amount of zinc available to the embryos. nih.gov

This perturbation of zinc homeostasis can trigger abnormal development, as zinc is a crucial element for numerous developmental processes. nih.gov The teratogenic effects of 2-EHA were found to be more severe in animals fed a low-zinc diet, supporting the hypothesis that zinc deficiency is a key factor in its mechanism of toxicity. nih.gov Furthermore, in vitro studies have shown that the developmental toxicity of serum from 2-EHA-treated rats on cultured embryos could be reversed by the addition of zinc. nih.gov These findings strongly support the hypothesis that the induction of metallothionein and subsequent disruption of zinc distribution are critical mechanistic steps in the developmental toxicity of 2-ethylhexanoic acid. nih.gov

Hepatic Effects and Associated Biological Responses

The metabolic fate of this compound, like other alkyl ethylhexanoates, involves hydrolysis to 2-ethylhexanoic acid (2-EHA) and the corresponding decyl alcohol. cir-safety.org Consequently, the hepatic effects of 2-EHA are of primary relevance. Studies have indicated that 2-EHA is a liver toxicant at high dose levels. cir-safety.org However, it is hypothesized that the gradual metabolic conversion of parent esters such as this compound to 2-EHA allows for clearance of the acid before it can accumulate to levels that would induce acute liver toxicity. cir-safety.org

Research on di-(2-ethylhexyl) phthalate (B1215562) (DEHP), which also metabolizes to compounds including 2-ethylhexanol and subsequently 2-EHA, provides further insight into potential biological responses in the liver. nih.gov In rodent studies, treatment with DEHP has been associated with hepatocellular hypertrophy, characterized by an increase in the size and number of peroxisomes and mitochondria. nih.gov A transient increase in the rate of hepatocyte mitosis has been observed within the first week of exposure in both rats and mice. nih.gov

The metabolites of DEHP, specifically mono(2-ethylhexyl) phthalate (MEHP) and 2-EHA, have been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov This activation is a key mechanism linked to the observed peroxisome proliferation and hepatocellular effects in rodents. nih.gov It is important to note that there are significant species-specific differences, with rodent PPARα being transactivated by MEHP with greater efficacy and at lower concentrations compared to human PPARα. nih.gov

Observed EffectAssociated Compound/MetaboliteBiological Response DetailReference Species
Hepatocellular HypertrophyDEHPIncrease in size and number of peroxisomes and mitochondria.Rats, Mice
Increased Hepatocyte MitosisDEHPTransient burst of proliferation observed within the first week of exposure.Rats, Mice
PPARα ActivationMEHP, 2-EHATrans-activation of PPARα reporter constructs in transfected cells.In vitro (Rodent, Human)
CYP4A1 InductionDEHP, MEHP, 2-EthylhexanolSignificant dose-related induction of CYP4A1 and lauric acid ω-hydroxylase activity.Rats, Mice

Genotoxicity Assessments

Studies on other metabolites of the related compound DEHP have also been conducted. Mono(2-ethylhexyl)phthalate (MEHP) was found to cause chromosome damage in Chinese hamster ovary (CHO) cells. nih.gov In contrast, MEHP did not induce effects in the SCE or HGPRT mutation tests in CHO cells. nih.gov The parent compound DEHP itself did not induce chromosome aberrations but did increase the frequency of SCE and micronuclei in human lymphocytes. koreascience.kr

Test CompoundGenotoxicity AssayTest SystemResult
2-Ethylhexanoic Acid (EHA)Chromosome Aberration (CA)Human Lymphocytes (in vitro)Negative
2-Ethylhexanoic Acid (EHA)Sister Chromatid Exchange (SCE)Human Lymphocytes (in vitro)Positive
Mono(2-ethylhexyl)phthalate (MEHP)Chromosome AberrationsChinese Hamster Ovary (CHO) CellsPositive
Mono(2-ethylhexyl)phthalate (MEHP)Sister Chromatid Exchange (SCE)Chinese Hamster Ovary (CHO) CellsNegative
Di-(2-ethylhexyl) phthalate (DEHP)Chromosome Aberration (CA)Human Lymphocytes (in vitro)Negative
Di-(2-ethylhexyl) phthalate (DEHP)Sister Chromatid Exchange (SCE)Human Lymphocytes (in vitro)Positive
Di-(2-ethylhexyl) phthalate (DEHP)Micronuclei (MN)Human Lymphocytes (in vitro)Positive

Dermal and Ocular Irritation Research

Direct experimental data on the dermal and ocular irritation potential of this compound is limited. Information is often extrapolated from studies on similar long-chain alkyl ethylhexanoates, such as cetyl ethylhexanoate. Dermal irritation studies with undiluted cetyl ethylhexanoate have shown varying results across different species. cir-safety.org In rabbits, it was classified as severely irritating, while it was moderately irritating to guinea pig skin and mildly irritating to rat skin. cir-safety.org In contrast, it was found to be non-irritating to the skin of miniature swine. cir-safety.org A 48-hour patch test in 50 human subjects resulted in mild irritation. cir-safety.org

Regarding ocular irritation, there is a general concern for the potential irritancy of long-chain alkyl esters of 2-ethylhexanoic acid in rabbits, though detailed study results are limited. The Cosmetic Ingredient Review (CIR) Panel concluded that products containing these ingredients should be formulated to be non-irritating.

Test SubstanceTest TypeSpeciesObservation/Result
Undiluted Cetyl EthylhexanoateDermal IrritationRabbitSeverely irritating (3/3)
Undiluted Cetyl EthylhexanoateDermal IrritationGuinea PigModerately irritating (2/3)
Undiluted Cetyl EthylhexanoateDermal IrritationRatMildly irritating (1/3)
Undiluted Cetyl EthylhexanoateDermal IrritationMiniature SwineNon-irritating (0/3)
Undiluted Cetyl EthylhexanoateDermal Irritation (48h Patch Test)HumanMildly irritating
Long-chain Alkyl EthylhexanoatesOcular IrritationRabbitConcern for potential ocular irritancy.

Human Exposure Pathways and Biomonitoring of Metabolites

Human exposure to this compound can occur through various pathways, primarily dermal contact due to its use as a skin conditioning agent in cosmetic formulations. cir-safety.org Ingestion can be an indirect route of exposure, for instance, through the use of lipsticks containing related compounds like cetyl ethylhexanoate. cir-safety.org The principles of exposure for related compounds, such as phthalates, suggest that for high molecular weight esters, dietary intake is often a primary route, whereas dermal contact with personal care products and contact with indoor air and dust can be significant for other esters. nih.gov, nih.gov

Human biomonitoring is a method used to assess internal exposure to chemicals by measuring the parent compound or its metabolites in human specimens like urine or blood. who.int, scienceopen.com For alkyl ethylhexanoates, biomonitoring would likely focus on the urinary excretion of metabolites of 2-ethylhexanoic acid. nih.gov Following exposure, these esters are metabolized and their hydrophilic metabolites are excreted in the urine. nih.gov Measuring these urinary metabolites provides an integrated picture of exposure from all sources and routes. nih.gov, scienceopen.com Studies on phthalates have demonstrated that urinary metabolite concentrations reflect recent exposure and can be used to understand exposure patterns within a population. nih.gov, nih.gov For example, a fasting study showed that metabolites of high molecular weight phthalates, which are often ingested, decrease rapidly, while metabolites of compounds found in personal care products show patterns consistent with ongoing dermal exposure. nih.gov

AspectDescriptionRelevance/Example from Related Compounds
Potential Exposure Pathways Dermal contact from cosmetics; Ingestion from products like lipstick.Low molecular weight phthalates show exposure from personal care products, dust, and air. High molecular weight phthalates are linked to dietary intake.
Biomonitoring Principle Measurement of chemical metabolites in human specimens (e.g., urine) to quantify internal dose.Urinary phthalate metabolites are widely used as biomarkers of exposure, integrating all sources and routes.
Target Biomarkers Metabolites of 2-ethylhexanoic acid.For DEHP, side-chain oxidized metabolites of MEHP are the principal urinary metabolites in humans.
Exposure Insights Biomonitoring can distinguish between sources (e.g., dietary vs. non-dietary) and assess population exposure levels.Fasting studies show rapid decline in metabolites from dietary sources, while metabolites from other sources persist.

Analytical Chemistry Methodologies for Decyl 2 Ethylhexanoate and Its Research Context

Chromatographic Techniques for Compound Separation and Identification

Chromatographic techniques are fundamental in the analysis of decyl 2-ethylhexanoate (B8288628), enabling its separation from complex mixtures and subsequent identification. These methods are crucial for quality control, reaction monitoring, and metabolic studies.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful tool for the analysis of volatile compounds like decyl 2-ethylhexanoate. In GC, the sample is vaporized and injected into a column, where it is separated based on the components' differential partitioning between a stationary phase and a mobile gas phase. The choice of the stationary phase is critical for achieving good separation. For instance, a PEG-linked calix rockymountainlabs.comarene stationary phase has demonstrated good separation performance for various analytes, including those with similar structures to this compound. scielo.br

The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. For example, in the analysis of alcoholic beverages, GC has been used to separate a wide range of compounds, including esters like this compound. cloudfront.net The use of specific columns, such as those with a deactivated silica (B1680970) surface, can prevent the adsorption of reactive compounds and improve analytical accuracy. cloudfront.net GC can be employed for both qualitative and quantitative analysis, often in conjunction with a flame ionization detector (FID) or a mass spectrometer (MS). cloudfront.net

Research has shown the utility of GC in various applications related to esters. For instance, a GC method was developed for the determination of 2-ethylhexanoic acid (a precursor to this compound) in urine, highlighting the technique's sensitivity for monitoring exposure to related compounds. nih.gov Additionally, GC has been instrumental in analyzing the composition of volatile compounds in various food and environmental samples, where esters are significant components. mdpi.comnotulaebotanicae.romdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis of Esters and Metabolites

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it a definitive method for the analysis of this compound and its metabolites. After separation in the GC column, compounds are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint.

GC-MS is widely used for the quantitative analysis of esters in various matrices. For example, a GC-MS method was developed for the quantitative analysis of di(2-ethylhexyl)phthalate (DEHP) metabolites, which are structurally related to this compound. researchgate.netnih.gov This method involved derivatization to improve the volatility and thermal stability of the analytes, a common practice in GC-MS analysis of polar compounds. researchgate.netnih.govnih.gov The use of selected ion monitoring (SIM) mode in GC-MS enhances sensitivity and selectivity for target compounds. researchgate.netnih.gov

The technique has been successfully applied to identify and quantify a wide array of volatile and semi-volatile compounds, including esters, in complex samples. mdpi.comnih.govresearchgate.netembrapa.br For instance, GC-MS analysis of various pepper cultivars revealed the presence of numerous esters, contributing to their characteristic aroma profiles. mdpi.com Furthermore, GC-MS has been instrumental in the study of metabolic pathways, allowing for the identification and quantification of metabolites in biological samples. nih.gov The development of GC-MS methods that eliminate the need for derivatization simplifies the analytical procedure and reduces the use of toxic reagents. frontiersin.org

Table 1: GC-MS Parameters for the Analysis of Related Esters and Metabolites

ParameterSettingReference
Column Cross-linked methyl silicone nih.gov
Injector Temperature 250 °C embrapa.br
Oven Temperature Program Initial 35°C for 5 min, ramp to 250°C embrapa.br
Carrier Gas Helium embrapa.br
Ionization Mode Electron Ionization (EI) at 70 eV embrapa.br
Mass Range 45–450 m/z embrapa.brfrontiersin.org
Detection Mode Full Scan or Selected Ion Monitoring (SIM) researchgate.netnih.govfrontiersin.org

Spectroscopic Approaches for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in this compound. These methods are non-destructive and can be used for both qualitative and quantitative analysis.

Fourier Transform Infrared (FTIR) Spectroscopy in Material Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule by measuring its absorption of infrared radiation. muanalysis.com For this compound, the most characteristic absorption bands are associated with the ester functional group.

The FTIR spectrum of an ester typically shows a strong absorption band for the carbonyl (C=O) stretching vibration in the range of 1750-1735 cm⁻¹. rockymountainlabs.comspectroscopyonline.com Another key feature is the C-O stretching vibration, which appears as a strong and broad band between 1300 and 1000 cm⁻¹. rockymountainlabs.comspectroscopyonline.com The presence and position of these peaks can confirm the identity of this compound and can also be used to monitor the progress of its synthesis via esterification. federalpolyilaro.edu.ngresearchgate.netnipne.ro For instance, the appearance of the characteristic ester peaks and the disappearance of the hydroxyl (-OH) peak from the starting alcohol and the carboxylic acid peak from 2-ethylhexanoic acid would indicate the formation of the ester. nipne.ro

FTIR has been widely used for the characterization of various materials containing esters, including polymers and biofuels. nipne.roijesd.orgshepchem.com The technique can provide information on the chemical composition and physical state of a sample. federalpolyilaro.edu.ng Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that allows for the direct analysis of liquid and solid samples with minimal preparation. ijesd.orgusm.my

Table 2: Characteristic FTIR Absorption Bands for Esters

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)IntensityReference
C=O (Ester)Stretch1750 - 1735Strong rockymountainlabs.comspectroscopyonline.com
C-O (Ester)Stretch1300 - 1000Strong rockymountainlabs.comspectroscopyonline.com

Titrimetric and Chemical Reaction-Based Analysis

Titrimetric methods, while more traditional, remain valuable for determining specific chemical properties of this compound, particularly in the context of its synthesis and purity assessment.

Acid Number Determination for Esterification Conversion

The acid number (or acid value) is a measure of the amount of free carboxylic acids present in a sample. It is defined as the mass of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize the free acids in one gram of a chemical substance. slideshare.net In the context of the synthesis of this compound from decyl alcohol and 2-ethylhexanoic acid, the acid number is a critical parameter for monitoring the progress of the esterification reaction. acs.orgathensjournals.gr

As the reaction proceeds, the concentration of the starting material, 2-ethylhexanoic acid, decreases, leading to a corresponding decrease in the acid number of the reaction mixture. acs.orgathensjournals.gr The conversion of the carboxylic acid to the ester can be calculated based on the change in the acid number over time. acs.org The determination is typically performed by titrating a known amount of the sample dissolved in a suitable solvent with a standardized solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). slideshare.netacs.orgathensjournals.gr A colorimetric indicator or a potentiometric endpoint is used to determine the equivalence point of the titration. acs.orglcms.cz

This method is widely used in industry for quality control of various oils, fats, and esters. thermal-lube.com For instance, the acid number is a key quality parameter for phosphate (B84403) esters used as industrial fluids, where an increase in acidity indicates degradation. thermal-lube.com The methodology is standardized by organizations such as ASTM. lcms.cz

Advanced Analytical Strategies for Trace Contaminants and Migration Studies

Advanced analytical strategies are crucial for identifying and quantifying trace-level contaminants, such as this compound, especially in complex matrices like food and packaging materials. These strategies are essential for risk assessment and ensuring consumer safety.

Detection of Non-Intentionally Added Substances (NIAS) in Complex Matrices

Non-intentionally added substances (NIAS) are chemical compounds that are present in a material but have not been added for a technical reason during the production process. packagingeurope.comperkinelmer.com They can include impurities from raw materials, reaction intermediates, degradation products, or contaminants from recycling processes. packagingeurope.comperkinelmer.com The identification and quantification of NIAS are particularly challenging because they are often unknown and present at very low concentrations within a complex matrix. tandfonline.compac.gr

The analytical approach for NIAS typically involves a multi-step screening process. tandfonline.com Key to this process is the use of powerful separation and detection techniques. Gas chromatography (GC) and liquid chromatography (LC) are primary methods for separating the complex mixture of compounds. packagingeurope.com When coupled with mass spectrometry (MS), these techniques allow for the identification and quantification of individual substances. tandfonline.com High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap systems, is particularly valuable for identifying unknown NIAS by providing highly accurate mass measurements, which aids in determining the elemental composition of the compound. mdpi.com

The process for NIAS analysis can be summarized as:

Sample Preparation: Extraction of potential migrants from the food contact material (FCM) using appropriate solvents or food simulants. pac.gr Techniques like solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) can be used to concentrate analytes before analysis. tandfonline.com

Screening and Detection: Analysis of the extract using broad-spectrum techniques like GC-MS or LC-MS to detect all present substances. tandfonline.commdpi.com

Identification: Tentative identification of detected signals using mass spectral libraries and databases. Confirmation often requires the use of reference standards, which can be a significant challenge for unpredicted NIAS. mdpi.com

Quantification: Estimating the concentration of the identified NIAS, often semi-quantitatively if a specific standard is unavailable. mdpi.com

The choice of analytical technique depends on the physicochemical properties (e.g., volatility, polarity) of the target analytes. tandfonline.com

Table 1: Overview of Analytical Techniques for NIAS Analysis

Analytical Technique Target Analytes Strengths Limitations
Headspace-GC-MS Volatile compounds High sensitivity for volatiles, robust. perkinelmer.com Not suitable for semi-volatile or non-volatile compounds.
GC-MS Volatile and semi-volatile compounds High separation efficiency, extensive libraries for identification. mdpi.com Requires derivatization for some polar compounds.
LC-MS/MS Semi-volatile and non-volatile compounds Suitable for polar, non-volatile, and thermally labile compounds; high sensitivity and selectivity. packagingeurope.comtentamus.com Matrix effects can suppress or enhance ion signals.
GCxGC-TOFMS Complex mixtures of volatile and semi-volatile compounds Enhanced separation capacity, structured chromatograms. Complex data processing.
LC-HRMS (e.g., QTOF, Orbitrap) Wide range of non-volatile compounds High mass accuracy for identification of unknowns, high resolution. mdpi.com Higher instrument cost, complex data analysis.

| ICP-MS | Inorganic elements (metals) | Extremely high sensitivity for trace and heavy metals. packagingeurope.comtentamus.com | Analyzes elements, not molecular compounds. |

Methodologies for Assessing Substance Migration from Packaging Materials

Migration testing is the analytical process used to quantify the transfer of chemical substances from food contact materials to food. tentamus.commdpi.com This is a critical step in the safety assessment of any packaging material, including those containing this compound. The methodologies are designed to simulate the conditions of actual use. eupia.org

Migration is typically assessed in two ways:

Specific Migration: This measures the quantity of a specific, identified substance (like a monomer, additive, or NIAS) that transfers to the food. tentamus.com This value is compared against a specific migration limit (SML) if one has been established for that substance in regulations. packagingeurope.com

The testing process involves exposing the packaging material to a food simulant under controlled conditions of time and temperature that reflect the intended use and storage of the food product. mdpi.comnih.gov Food simulants are standardized liquids chosen to mimic the properties of different food types. mdpi.com

Table 2: Common Food Simulants and Standard Migration Test Conditions (per EU Regulation 10/2011)

Simulant Food Type Represented Example Test Conditions (Time @ Temperature)
Simulant A: 10% Ethanol (B145695) (v/v) Aqueous foods (pH > 4.5) 10 days @ 40°C (Long-term storage at room temp)
Simulant B: 3% Acetic Acid (w/v) Acidic foods (pH ≤ 4.5) 2 hours @ 70°C (Hot-fill)
Simulant D2: Vegetable Oil Fatty foods 1 hour @ 100°C (High-temperature applications)
95% Ethanol (v/v) Alternative fatty food simulant (for certain tests) 10 days @ 60°C

| Modified Polyphenylene Oxide (MPPO) | Dry foods (Tenax®) | 10 days @ 60°C |

Source: tentamus.comnih.gov

After exposure, the food simulant is analyzed using sensitive analytical techniques such as GC-MS or LC-MS to identify and quantify the migrated substances. tentamus.comeupia.org For volatile and semi-volatile compounds like esters, GC-based methods are often preferred. tentamus.com The results are typically expressed in mg of substance per kg of food (mg/kg) or mg of substance per square decimeter of packaging surface area (mg/dm²).

Principles of Chemical Measurement and Quality Assurance in Analysis

Reliable and accurate analytical results are fundamental to chemical safety assessments. Quality Assurance (QA) and Quality Control (QC) are systematic processes that ensure the data generated by a laboratory are defensible and of known quality. fao.org

Quality Assurance (QA) is a comprehensive system of planned activities that provides confidence that a product or service (in this case, an analytical result) will meet the required standards. goaudits.com It encompasses the entire process, from sample receipt to final reporting. fao.org

Quality Control (QC) consists of the operational techniques and activities used to fulfill the requirements for quality. fao.org It involves the practical steps taken within a procedure to ensure it is performing correctly. For example, running a calibration standard with each batch of samples is a QC measure. fao.org

Key principles underpinning quality in analytical measurements include:

Method Validation: Before routine use, an analytical method must be validated to demonstrate its fitness for purpose. qascf.com This involves evaluating parameters such as accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), linearity, and robustness.

Calibration and Traceability: Instruments must be regularly calibrated using certified reference materials (CRMs) or standards that are traceable to national or international standards. This ensures that the measurement results are accurate and comparable across different laboratories and times. eurachem.org

Internal Quality Control: This involves the routine analysis of control samples (e.g., blanks, spiked samples, control materials) alongside test samples to monitor the performance of the analytical system and detect any deviations. goaudits.com

Proficiency Testing (External Quality Assessment): Laboratories should participate in proficiency testing schemes where they analyze the same sample as other laboratories. researchgate.net This provides an independent assessment of their analytical performance and competence.

Documentation: Meticulous record-keeping is essential. goaudits.com This includes documenting all procedures, calibrations, raw data, calculations, and reports to ensure full traceability of the final result. researchgate.net

By implementing a robust quality assurance program, a laboratory can ensure that the data it produces regarding substances like this compound are reliable for regulatory compliance and risk assessment. fao.orgeurachem.org

Table 3: Key Components of a Laboratory Quality Assurance Program

Component Description Purpose
Quality Manual A document outlining the laboratory's quality policies, procedures, and objectives. To provide a framework for the entire quality system.
Standard Operating Procedures (SOPs) Detailed, written instructions for performing specific routine operations. To ensure consistency and repeatability of analytical methods.
Instrument Calibration & Maintenance Scheduled calibration and preventive maintenance of all analytical equipment. goaudits.com To ensure instruments perform accurately and reliably.
Staff Training & Competency A program for training personnel and regularly evaluating their competency. fao.org To ensure analysts have the required skills to perform the tests correctly.
Certified Reference Materials (CRMs) Materials of known, certified concentration used for calibration and validation. eurachem.org To establish traceability and ensure the accuracy of measurements.
Control Charts Graphical plots of QC data over time. To monitor the stability and precision of an analytical process.

| Audits | Internal or external systematic reviews of the quality system. | To verify compliance with established standards and identify areas for improvement. |

Emerging Research Frontiers and Future Perspectives

Sustainable Synthesis Approaches for Decyl 2-Ethylhexanoate (B8288628)

The traditional synthesis of esters often involves acid or base catalysis, which can present environmental and safety challenges. Research is now pivoting towards more sustainable and "green" methodologies for producing decyl 2-ethylhexanoate, focusing on enzymatic catalysis and the use of renewable feedstocks.

Enzymatic synthesis, particularly using lipases, stands out as a promising alternative. Lipases can catalyze the esterification of 2-ethylhexanoic acid and decanol (B1663958) under mild conditions, reducing energy consumption and the formation of byproducts. Immobilized enzymes, such as Candida antarctica lipase (B570770) B (Novozym 435), have been successfully used for the synthesis of similar esters, offering high conversion rates and the potential for catalyst reuse, which significantly improves process economics. researchgate.netcymitquimica.com The optimization of this biocatalytic process for this compound production involves studying variables like temperature, substrate molar ratio, and enzyme loading to maximize yield and efficiency. researchgate.net

Another frontier is the development of synthesis routes that utilize bio-based feedstocks. For instance, 2-ethylhexanoic acid can be derived from processes involving the aldol (B89426) condensation of n-butanal, which itself can be produced from renewable resources. umn.edu Similarly, decanol can be sourced from the reduction of fatty acids obtained from plant oils. The integration of these bio-derived precursors into an enzymatically catalyzed process represents a fully sustainable pathway for the production of this compound.

Synthesis ApproachKey FeaturesAdvantagesResearch Focus
Enzymatic Catalysis Uses lipases (e.g., Novozym 435) as biocatalysts.Mild reaction conditions, high selectivity, reduced byproducts, reusable catalyst, lower energy consumption.Optimization of reaction parameters, enzyme immobilization techniques, continuous flow reactor design.
Bio-based Feedstocks Utilizes 2-ethylhexanoic acid and decanol derived from renewable sources (e.g., biomass, plant oils).Reduced reliance on fossil fuels, lower carbon footprint, potential for biodegradable end-products.Efficient conversion of biomass to precursors, integration with enzymatic synthesis.
Green Catalysts Explores solid acid catalysts or other heterogeneous catalysts.Ease of separation from product, potential for reuse, avoidance of corrosive liquid acids.Catalyst development and characterization, maximizing catalytic activity and stability.

Novel Applications in Biomaterials and Advanced Composites

While this compound is primarily known for its use as an emollient and plasticizer in cosmetics and industrial applications, its properties make it a strong candidate for emerging roles in biomaterials and advanced composites. mdpi.com Research in this area is focused on leveraging its plasticizing effect and biocompatibility to create novel, high-performance materials.

In the field of biomaterials, fatty acid esters are being investigated as bio-based plasticizers to replace petroleum-derived phthalates in polymers like polylactic acid (PLA) and poly(vinyl chloride) (PVC). mdpi.comsemanticscholar.org this compound could serve a similar function, enhancing the flexibility and reducing the brittleness of these bioplastics, thereby expanding their applicability in areas such as biodegradable packaging and medical devices. researchgate.net The branched structure of the 2-ethylhexanoate moiety can effectively disrupt polymer chain packing, lowering the glass transition temperature and improving processability. ncsu.edu Furthermore, its inherent hydrophobicity could be used to improve the water resistance of biomaterials.

In advanced composites, which often consist of a polymer matrix reinforced with fibers (like carbon or glass), this compound could be used as a modifying additive. Its function would be to increase the toughness and impact resistance of the resin matrix without significantly compromising its strength or thermal stability. In applications like aerospace and automotive components, where materials must withstand extreme conditions, additives like DBU 2-ethylhexanoate (a related compound) are used to improve adhesion and durability; this compound could potentially play a role in modifying the physical properties of such resin systems. nih.gov

Enhanced Environmental Remediation Strategies for Esters and their Metabolites

With the increasing use of this compound, understanding and enhancing its environmental degradation pathways is crucial. In the environment, it is expected to hydrolyze, either chemically or enzymatically, into its constituent compounds: 2-ethylhexanoic acid (2-EHA) and decanol. ncsu.edu Research into remediation strategies, therefore, focuses on the biodegradation of these metabolites.

Studies have shown that 2-EHA is readily biodegradable in various environmental compartments, including water and soil. nih.gov Enhanced remediation strategies can involve bioremediation, which utilizes microorganisms capable of using these compounds as a carbon source. This can include bioaugmentation (introducing specific microbial strains to a contaminated site) or biostimulation (adding nutrients to encourage the growth of indigenous degrading microbes). The branched nature of 2-EHA means that bacteria with specialized enzymatic pathways are particularly effective in its breakdown.

Future research aims to identify and isolate novel microbial consortia with high degradation efficiency for branched-chain fatty acids and long-chain alcohols. Genetic engineering of microorganisms to enhance these metabolic pathways is another promising avenue. Furthermore, phytoremediation, the use of plants to absorb and break down organic contaminants from soil and water, could offer a low-cost and sustainable method for cleaning up sites with low-level ester contamination.

Advanced Toxicological Modeling and Risk Assessment Methodologies

To ensure the safe use of this compound, robust methods for assessing its potential toxicity are necessary. Modern toxicology is moving away from traditional animal testing towards in silico (computational) models, which offer a faster, more ethical, and often more insightful approach to risk assessment. google.comacs.org

Advanced toxicological modeling for this compound involves the use of Quantitative Structure-Activity Relationship ((Q)SAR) models. mdpi.com These models predict the toxicity of a chemical based on its molecular structure by comparing it to a large database of known compounds. mdpi.com For risk assessment, two complementary (Q)SAR methodologies are often employed: an expert rule-based system and a statistical-based system. This dual approach provides a more reliable prediction of various toxicity endpoints, such as skin sensitization, carcinogenicity, and developmental toxicity. mdpi.com The potential for developmental toxicity is a key consideration for 2-ethylhexanoic acid, a metabolite of this compound. semanticscholar.orgncsu.edu

"Read-across" is another key methodology, where the toxicity of this compound is inferred from data on structurally similar esters. ncsu.edu Physiologically Based Pharmacokinetic (PBPK) modeling can also be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites in the human body, providing a more accurate estimation of internal exposure and potential risks.

Modeling TechniqueDescriptionApplication for this compound
(Q)SAR Predicts toxicity based on chemical structure using computational algorithms.Estimation of endpoints like mutagenicity, skin irritation, and developmental toxicity.
Expert Rule-Based Models Uses predefined structural alerts and toxicological rules to identify potential hazards.Complements statistical models to provide a mechanistic basis for toxicity predictions.
Statistical-Based Models Uses statistical correlations from large datasets to predict toxicity.Provides quantitative predictions of toxic potency (e.g., LD50).
Read-Across Infers toxicological properties from data on structurally similar chemicals.Leverages existing data on other alkyl ethylhexanoates to fill data gaps.
PBPK Modeling Simulates the fate of a chemical within the body.Predicts the rate of hydrolysis to 2-EHA and decanol and their subsequent clearance, assessing risk from metabolites.

Development of High-Throughput Analytical Techniques for Environmental and Biological Monitoring

Effective risk management requires sensitive and rapid methods for detecting and quantifying this compound and its metabolites in environmental samples (water, soil) and biological matrices (plasma, tissue). Research is focused on developing high-throughput analytical techniques that can process a large number of samples quickly and accurately.

Modern analytical platforms combining ultra-high-performance liquid chromatography (uHPLC) with tandem mass spectrometry (MS/MS) are at the forefront of this effort. These methods offer excellent sensitivity and selectivity, allowing for the detection of trace amounts of the target compounds. Strategies for accelerated method development focus on optimizing sample preparation (e.g., liquid-liquid extraction) and chromatography to achieve analysis times of less than a minute per sample.

Another emerging technology is ambient ionization mass spectrometry, such as Desorption Electrospray Ionization (DESI-MS). DESI-MS allows for the direct analysis of samples in their native state with minimal preparation, dramatically increasing throughput. This technique can be applied to screen thousands of samples per day, making it ideal for large-scale environmental monitoring programs or biomonitoring studies to assess human exposure. The development of these high-throughput methods is essential for building comprehensive datasets on the environmental fate and potential exposure routes of this compound.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Expect signals at δ 0.85–0.90 ppm (terminal CH₃ groups), δ 1.20–1.40 ppm (methylene chains), and δ 4.05 ppm (ester –CH₂–O–) .
    • ¹³C NMR : Peaks at ~173 ppm (ester carbonyl) and 22–34 ppm (alkyl carbons).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use a non-polar column (e.g., DB-5) with a temperature ramp (50–300°C). The molecular ion (m/z 284) and fragments (e.g., m/z 129 for 2-ethylhexanoyl) confirm structure .
  • FT-IR : Key bands include C=O (1740 cm⁻¹), C–O (1240–1150 cm⁻¹), and alkyl C–H stretches (2800–3000 cm⁻¹).

How can researchers address discrepancies in reported toxicity data for this compound when designing in vitro or in vivo studies?

Advanced Research Question
Discrepancies in toxicity data (e.g., liver effects vs. low ecological hazard) may arise from:

  • Read-across limitations : When direct data are scarce, analogs like 2-ethylhexyl 2-ethylhexanoate (toxic to humans) or calcium 2-ethylhexanoate (low risk) are used, but structural differences (e.g., ester chain length) must be accounted for .
  • Experimental design :
    • Dose-response curves : Test a wide concentration range to identify thresholds.
    • Model systems : Compare results across cell lines (e.g., HepG2 for hepatotoxicity) and animal models (e.g., zebrafish for bioaccumulation potential) .
  • Data normalization : Use standardized metrics (e.g., IC₅₀, LD₅₀) and report solvent controls to isolate compound-specific effects.

What experimental strategies are recommended for investigating the role of this compound in lipid membrane interactions, and which biophysical techniques are suitable for such analyses?

Advanced Research Question
To study lipid membrane interactions:

  • Model membranes : Use liposomes or Langmuir-Blodgett monolayers with controlled lipid compositions (e.g., DPPC for rigidity vs. POPC for fluidity).
  • Techniques :
    • Differential Scanning Calorimetry (DSC) : Detect phase transition changes induced by ester incorporation .
    • Fluorescence anisotropy : Monitor membrane fluidity using probes like DPH (1,6-diphenyl-1,3,5-hexatriene).
    • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with lipid bilayers .
  • Concentration gradients : Test sub-micellar vs. micellar concentrations to differentiate membrane-embedded vs. disruptive effects.

How does the branching structure of 2-ethylhexanoate influence the physicochemical properties of this compound compared to linear-chain esters?

Advanced Research Question
The 2-ethylhexanoate moiety introduces:

  • Lower melting point : Branching reduces crystallinity, enhancing solubility in non-polar solvents .
  • Hydrophobicity : LogP values increase compared to linear analogs (e.g., decyl hexanoate), affecting partitioning in biological systems .
  • Steric effects : Bulky branches may hinder enzymatic hydrolysis, altering metabolic stability. Compare degradation rates using esterase assays .

What methodologies are recommended for analyzing environmental persistence and biodegradation pathways of this compound?

Advanced Research Question

  • OECD 301 tests : Conduct ready biodegradability assays (e.g., CO₂ evolution) to assess persistence .
  • Metabolite profiling : Use LC-MS/MS to identify breakdown products (e.g., 2-ethylhexanoic acid, decanol) in soil or aquatic systems.
  • QSAR modeling : Predict bioaccumulation potential using software like EPI Suite, validated against experimental logKₒw values .

How can researchers optimize this compound as a solvent for non-polar organic reactions while minimizing interference with reaction kinetics?

Advanced Research Question

  • Solvent polarity : Use Hansen solubility parameters (δD ≈ 15 MPa¹/², δP ≈ 2 MPa¹/²) to match solute requirements .
  • Thermal stability : Verify inertness under reaction conditions (e.g., ≤200°C) via TGA (Thermogravimetric Analysis).
  • Catalyst compatibility : Screen for solvent-catalyst interactions (e.g., Pd/C hydrogenation) using kinetic studies .

Notes

  • Citations correspond to evidence IDs (e.g., ).
  • Advanced questions emphasize experimental design, data reconciliation, and mechanistic analysis.

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Reactant of Route 1
Reactant of Route 1
Decyl 2-ethylhexanoate
Reactant of Route 2
Reactant of Route 2
Decyl 2-ethylhexanoate

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